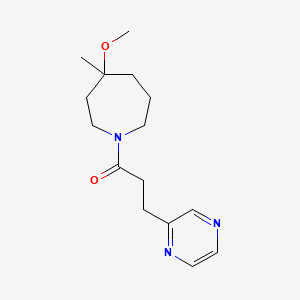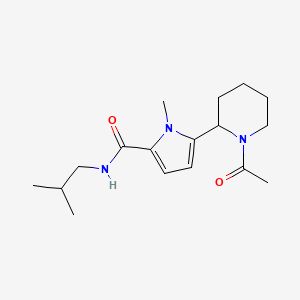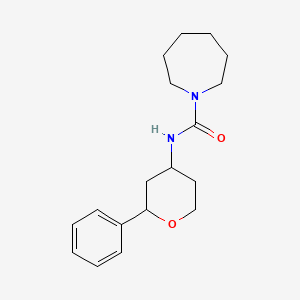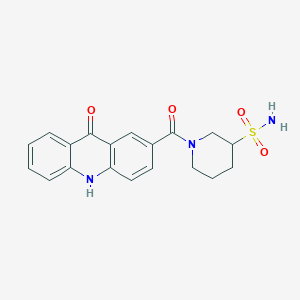
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one is a synthetic organic compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of a pyrazine ring and an azepane ring, which are connected by a propanone linker. The methoxy and methyl groups on the azepane ring contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one typically involves the following steps:
-
Formation of the Azepane Ring: : The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
-
Introduction of the Methoxy and Methyl Groups: : The methoxy and methyl groups can be introduced through alkylation reactions. For example, the azepane ring can be treated with methyl iodide and sodium methoxide to introduce the methyl and methoxy groups, respectively.
-
Formation of the Pyrazine Ring: : The pyrazine ring can be synthesized through a condensation reaction involving a suitable precursor, such as a diamine or a diketone. The reaction conditions may include the use of a dehydrating agent, such as phosphorus oxychloride, and a solvent like acetonitrile.
-
Coupling of the Azepane and Pyrazine Rings: : The azepane and pyrazine rings can be coupled through a nucleophilic substitution reaction. For example, the azepane ring can be treated with a pyrazine derivative, such as 2-chloropyrazine, in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
The industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation may result in the formation of carboxylic acids or ketones.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction may result in the formation of alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the methoxy group can be replaced with other functional groups using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides (e.g., methyl iodide) in DMF, amines (e.g., aniline) in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one has various scientific research applications, including:
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.
-
Biology: : The compound can be used in studies involving enzyme inhibition or receptor binding. It may also be used as a probe to study biological pathways.
-
Medicine: : The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases. It may also be used in pharmacological studies to understand its effects on biological systems.
-
Industry: : The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one can be compared with other similar compounds, such as:
-
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylmethanone: : This compound has a similar structure but with a methanone linker instead of a propanone linker. It may have different chemical properties and reactivity.
-
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylbutan-1-one: : This compound has a butanone linker instead of a propanone linker. It may have different physical properties and biological activity.
-
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpentan-1-one: : This compound has a pentanone linker instead of a propanone linker. It may have different solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(20-2)6-3-10-18(11-7-15)14(19)5-4-13-12-16-8-9-17-13/h8-9,12H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYYNHYUGRRULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)CCC2=NC=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate](/img/structure/B6749718.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide](/img/structure/B6749723.png)

![1-tert-butyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6749732.png)


![3-amino-N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B6749749.png)
![2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile](/img/structure/B6749755.png)
![3-fluoro-N-[1-(oxolan-2-yl)prop-2-ynyl]pyridine-4-carboxamide](/img/structure/B6749759.png)
![2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B6749765.png)
![2-(2-fluorophenyl)-2-methoxy-N-(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B6749768.png)
![Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate](/img/structure/B6749772.png)
![3-[(1R)-1-(2,4-dichlorophenyl)ethyl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B6749773.png)
![N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide](/img/structure/B6749788.png)
